2-Amino-4-naphthalen-1-YL-butyric acid
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Overview
Description
2-Amino-4-naphthalen-1-YL-butyric acid is an organic compound with the molecular formula C14H15NO2 It is characterized by the presence of an amino group attached to a butyric acid chain, which is further connected to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-naphthalen-1-YL-butyric acid typically involves the reaction of naphthalene derivatives with butyric acid derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where naphthalene is reacted with butyric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further reactions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-naphthalen-1-YL-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, tetrahydronaphthalene derivatives, and various substituted naphthalene compounds.
Scientific Research Applications
2-Amino-4-naphthalen-1-YL-butyric acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of various functionalized derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-naphthalen-1-YL-butyric acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-naphthalen-2-YL-butyric acid
- 2-Amino-4-methylsulfanyl-butyric acid
- 2-Amino-2-(naphthalen-1-yl)acetic acid
Uniqueness
2-Amino-4-naphthalen-1-YL-butyric acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the naphthalene ring and the butyric acid chain allows for diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-amino-4-naphthalen-1-ylbutanoic acid |
InChI |
InChI=1S/C14H15NO2/c15-13(14(16)17)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,13H,8-9,15H2,(H,16,17) |
InChI Key |
OESPMGURVQOYRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCC(C(=O)O)N |
Origin of Product |
United States |
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